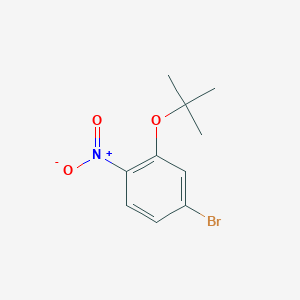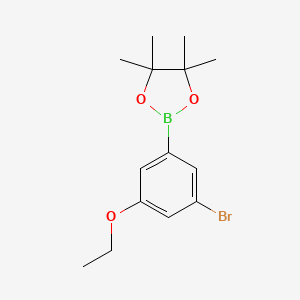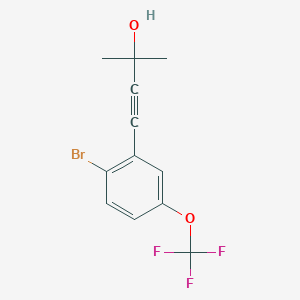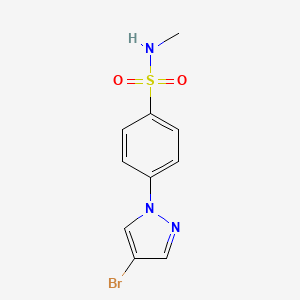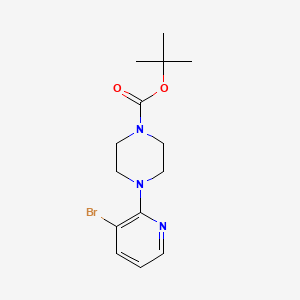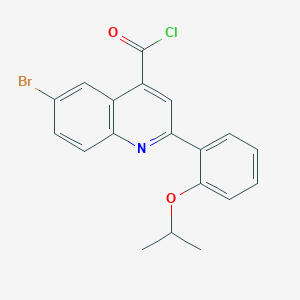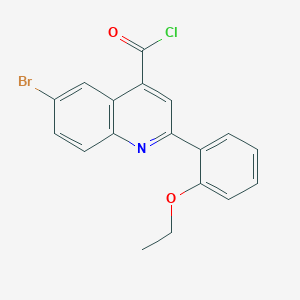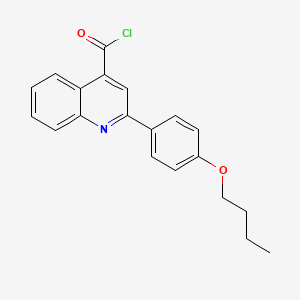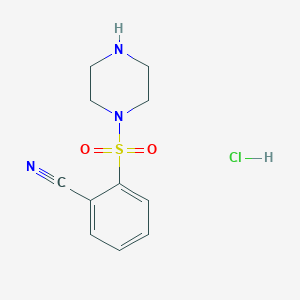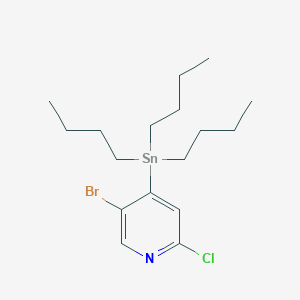
5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Vue d'ensemble
Description
“5-Bromo-2-chloro-4-(tributylstannyl)pyridine” is a chemical compound with the molecular formula C17H29BrClNSn . It is used in the synthesis of various other compounds, including 1,10-Phenanthroline based ditopic ligand, which is used to prepare bistable metallic rotaxanes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with bromine, chlorine, and a tributylstannyl group . The exact mass of the molecule is 447.05837 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 447.0 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, a rotatable bond count of 10, an exact mass of 447.05837 g/mol, and a monoisotopic mass of 447.05837 g/mol .Applications De Recherche Scientifique
Synthesis of Complex Compounds 5-Bromo-2-chloro-4-(tributylstannyl)pyridine plays a critical role in the synthesis of complex organic compounds. For instance, Pabst and Sauer (1999) demonstrated its use in the creation of 4-stannyl-, 4-bromo-, and branched oligopyridines through a process involving cycloadditions and cross-coupling reactions under Stille conditions. This method allows for the synthesis of oligopyridines containing 8 to 14 pyridine units, showcasing the versatility of this compound in organic chemistry (Pabst & Sauer, 1999).
Material Sciences and Liquid Crystal Synthesis In the field of material sciences, particularly in liquid crystal synthesis, this compound is an essential intermediary. Getmanenko and Twieg (2008) highlighted its application in producing new liquid crystalline materials. The unique properties of these materials, such as their electronic and optical behavior, can be attributed to the functionalization achieved through the use of this compound (Getmanenko & Twieg, 2008).
Molecular Electronics and Photonics The compound's utility extends to the realm of molecular electronics and photonics. Its role in synthesizing pyridine-based derivatives, which are key in developing new electronic and photonic devices, is crucial. Parry et al. (2002) explored this by synthesizing functionalized pyridylboronic acids and their Suzuki cross-coupling reactions, leading to the creation of novel heteroarylpyridine derivatives (Parry et al., 2002).
Pharmaceutical Research and Drug Development In pharmaceutical research, this compound facilitates the synthesis of complex molecules that can be used as intermediates in drug development. Zhou et al. (2015) demonstrated its application in synthesizing derivatives with potential anticancer properties. They explored the stereochemistry of the molecules and their effects on PI3Kα kinase, an important target in cancer therapy (Zhou et al., 2015).
Propriétés
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN.3C4H9.Sn/c6-4-1-2-5(7)8-3-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWFKRKFGNAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BrClNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676665 | |
| Record name | 5-Bromo-2-chloro-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821773-99-3 | |
| Record name | 5-Bromo-2-chloro-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



